molecular formula C16H15N3O3S2 B14991248 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14991248
M. Wt: 361.4 g/mol
InChI Key: OXTVRDAFYRGQRV-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of a thiadiazole ring and a chromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, which is achieved through the reaction of ethyl sulfanyl and hydrazine derivatives under controlled conditions. The chromene structure is then synthesized separately, often involving cyclization reactions of appropriate precursors. Finally, the two structures are coupled through amide bond formation, using reagents such as carbodiimides or acid chlorides .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiadiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes involved in DNA replication, thereby inhibiting the growth of cancer cells. Additionally, the chromene structure can interact with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of the thiadiazole and chromene structures, which provides a synergistic effect in its biological activities. This dual functionality makes it a promising candidate for further research and development in various fields .

Properties

Molecular Formula

C16H15N3O3S2

Molecular Weight

361.4 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C16H15N3O3S2/c1-4-23-16-19-18-15(24-16)17-14(21)12-7-11(20)10-6-8(2)5-9(3)13(10)22-12/h5-7H,4H2,1-3H3,(H,17,18,21)

InChI Key

OXTVRDAFYRGQRV-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C

Origin of Product

United States

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